Clanobutin

Descripción general

Descripción

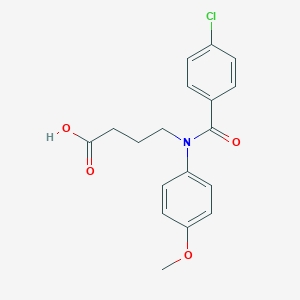

Clanobutin es un fármaco colerético, lo que significa que aumenta la secreción de bilis por los hepatocitos . Se utiliza principalmente como agente digestivo para animales, mejorando la digestión y los procesos secretores asociados . La fórmula molecular de this compound es C18H18ClNO4, y tiene un peso molecular de 347.80 .

Aplicaciones Científicas De Investigación

Clanobutin tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Clanobutin ejerce sus efectos aumentando la secreción de bilis por los hepatocitos . Induce un aumento demostrable en la actividad secretora de las glándulas digestivas exocrinas y en la excreción de bilis . Los objetivos moleculares y las vías involucradas incluyen la activación de receptores específicos en los hepatocitos que estimulan la producción de bilis .

Métodos De Preparación

La síntesis de Clanobutin implica varios pasos. Un método común incluye la reacción de cloruro de p-clorobenzoílo con p-metoxianilina para formar p-cloro-N-(p-metoxifenil)benzamida. Este intermedio luego se hace reaccionar con ácido butírico en condiciones específicas para producir this compound . Los métodos de producción industrial típicamente implican la síntesis a gran escala utilizando vías de reacción similares, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Clanobutin experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Clanobutin es único en comparación con otros fármacos coleréticos debido a su estructura química específica y mecanismo de acción. Los compuestos similares incluyen:

Ácido ursodesoxicólico: Otro fármaco colerético utilizado para tratar cálculos biliares y mejorar el flujo biliar.

Ácido quenodesoxicólico: Se utiliza para disolver cálculos biliares y mejorar la secreción biliar.

Ácido dehidrocólico: Un ácido biliar sintético utilizado para estimular el flujo biliar.

This compound destaca por su aplicación específica en medicina veterinaria y su estructura química única .

Actividad Biológica

Clanobutin is a pharmaceutical compound primarily used for its muscle relaxant and choleretic properties. This article explores its biological activity, including pharmacokinetics, therapeutic applications, and case studies that illustrate its effects in clinical settings.

Overview of this compound

This compound is a derivative of the butyrophenone class, commonly utilized in veterinary medicine to enhance digestive secretions and improve bile excretion. Its mechanism of action primarily involves the modulation of smooth muscle activity, leading to increased gallbladder motility and secretion of digestive enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively, particularly in livestock. Key parameters include:

- Absorption : this compound is rapidly absorbed following intravenous (IV) administration, with a peak plasma concentration achieved within 1.5 hours.

- Distribution : It exhibits a two-compartment model with significant distribution into tissues.

- Elimination Half-Life : The elimination half-life ranges from 4 to 5 hours, indicating a relatively quick clearance from the body.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Route of Administration | IV |

| Peak Plasma Concentration (Cmax) | 15.1 ± 4.3 µg/mL |

| Time to Cmax (tmax) | 1.66 ± 0.55 h |

| Elimination Half-Life (t½) | 4.53 ± 2.45 h |

| Clearance (Cl) | 71.9 ± 13.5 mL/h/kg |

Muscle Relaxant Effects

This compound's primary therapeutic use is as a muscle relaxant in both veterinary and human medicine. It acts by inhibiting the contraction of smooth muscles, which can alleviate spasms in various gastrointestinal conditions.

Choleretic Activity

Research indicates that this compound significantly increases bile secretion and improves gallbladder motility. A study demonstrated that administration of this compound resulted in enhanced gallbladder contraction in dogs, suggesting its efficacy as a choleretic agent .

Case Study 1: Veterinary Application in Buffalo-Cows

A clinical trial involving pregnant buffalo-cows assessed the effects of this compound on uterine torsion cases. The study administered IV injections of this compound sodium at a dose of 30 mL per cow every 24 hours for three consecutive days. The results indicated significant improvements in recovery times and overall health outcomes for the treated animals compared to control groups .

Case Study 2: Effects on Gallbladder Function

In an experimental setup, dogs were administered this compound to evaluate its impact on gallbladder volume and motility. The findings showed that this compound significantly increased gallbladder contraction frequency and volume, corroborating its role as an effective cholagogue .

Research Findings

Recent research has focused on the molecular mechanisms underlying this compound's biological activity. Studies utilizing molecular docking techniques have suggested that this compound interacts with various enzyme systems, potentially enhancing its therapeutic effects through metabolic pathways .

Propiedades

IUPAC Name |

4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPBWNXFSDRWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74755-21-8 (hydrochloride salt) | |

| Record name | Clanobutin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10184628 | |

| Record name | Clanobutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-61-7 | |

| Record name | Clanobutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clanobutin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clanobutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clanobutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLANOBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.